

An In-depth Technical Guide to the Chemical Structure of ent-Ritonavir

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Compound of Interest

Compound Name: *ent-Ritonavir*

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Introduction

Ritonavir, a potent protease inhibitor, is a cornerstone of highly active antiretroviral therapy (HAART) for the treatment of HIV/AIDS.[1] While its primary clinical use has shifted towards that of a pharmacokinetic enhancer due to its potent inhibition of the cytochrome P450 3A4 (CYP3A4) enzyme, its chemical architecture remains a subject of significant interest in medicinal chemistry and drug development.[1] This guide provides a detailed examination of the chemical structure of **ent-Ritonavir**, the enantiomer of the commercially available drug. As specific experimental data for **ent-Ritonavir** is not readily available in the public domain, this document will leverage the extensive information on Ritonavir to define the structure of its enantiomer and provide relevant context for researchers.

Chemical Structure of ent-Ritonavir

The prefix "ent-" denotes the enantiomer of a chiral molecule. Therefore, **ent-Ritonavir** is the mirror image of Ritonavir. All stereogenic centers in **ent-Ritonavir** are inverted relative to those in Ritonavir.

The IUPAC name for Ritonavir is 1,3-thiazol-5-ylmethyl N-[(2S,3S,5S)-3-hydroxy-5-[(2S)-3-methyl-2-[[methyl(2-(propan-2-yl)-1,3-thiazol-4-yl)methyl]]carbamoyl]amino]butanamido]-1,6-diphenylhexan-2-yl]carbamate.[1] Based on this, the IUPAC name for **ent-Ritonavir** is 1,3-

thiazol-5-ylmethyl N-[(2R,3R,5R)-3-hydroxy-5-[(2R)-3-methyl-2-[[methyl([2-(propan-2-yl)-1,3-thiazol-4-yl)methyl]]carbamoyl]amino]butanamido]-1,6-diphenylhexan-2-yl]carbamate.

Ritonavir has four chiral centers.[2] The stereochemical descriptors for Ritonavir are (2S, 3S, 5S) for the hexan-2-yl backbone and (2S) for the valine-derived moiety.[1] Consequently, the stereochemical descriptors for **ent-Ritonavir** are (2R, 3R, 5R) and (2R) respectively.

Below is a 2D representation of the chemical structure of **ent-Ritonavir**:

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Caption: Chemical structure of **ent-Ritonavir** with inverted stereochemistry at the chiral centers.

Physicochemical and Pharmacokinetic Properties of Ritonavir

While specific data for **ent-Ritonavir** is unavailable, the following tables summarize the known properties of Ritonavir. It is important to note that enantiomers can have different pharmacokinetic and pharmacodynamic properties.

Table 1: Physicochemical Properties of Ritonavir

Property	Value	Reference
Molecular Formula	C ₃₇ H ₄₈ N ₆ O ₅ S ₂	[1]
Molar Mass	720.95 g/mol	[1]
CAS Number	155213-67-5	[1]
Appearance	White to light-tan powder	-
Melting Point	120-122 °C	-
Solubility	Practically insoluble in water	-

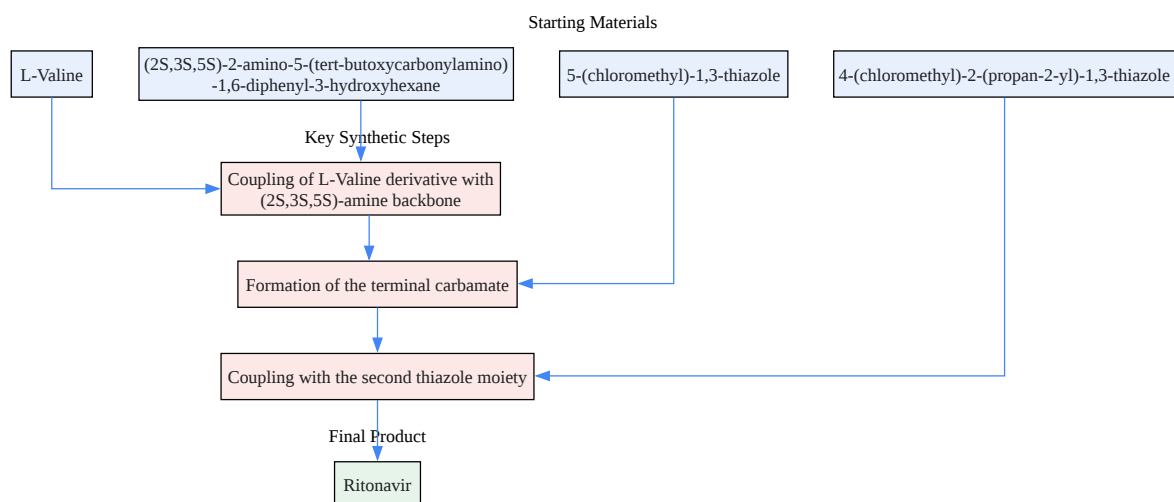
Table 2: Pharmacokinetic Properties of Ritonavir

Parameter	Value	Reference
Bioavailability	Not determined	[3]
Protein Binding	98-99%	[1]
Metabolism	Hepatic, primarily by CYP3A4, also CYP2D6	[4]
Half-life	3-5 hours	[1]
Excretion	Primarily fecal	[1]

Synthesis of Ritonavir

The synthesis of Ritonavir has been extensively documented.[5][6][7] A key feature of the synthesis is the stereospecific construction of the complex backbone. The synthesis of **ent-Ritonavir** would require the use of the corresponding enantiomeric starting materials. A general synthetic approach for Ritonavir is outlined below.

Experimental Workflow: Generalized Synthesis of Ritonavir



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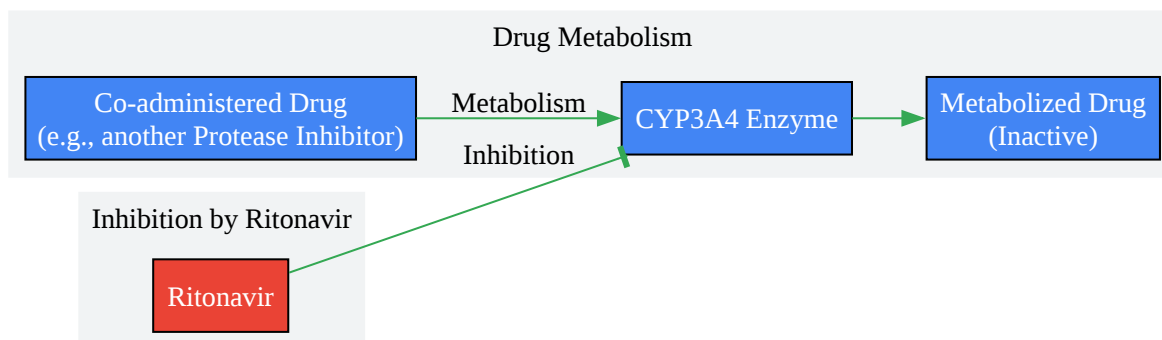
Caption: Generalized synthetic workflow for Ritonavir.

Mechanism of Action of Ritonavir

Ritonavir is a potent inhibitor of the HIV-1 protease, an enzyme crucial for the maturation of the virus.^[4] It is designed to mimic the peptide substrate of the protease, binding to the active site with high affinity and preventing the cleavage of viral polypeptides.

Additionally, Ritonavir is a strong inhibitor of the drug-metabolizing enzyme CYP3A4.^{[1][4]} This inhibition is the basis for its use as a pharmacokinetic booster, as it increases the plasma concentrations of other co-administered antiretroviral drugs that are metabolized by CYP3A4.

Signaling Pathway: Ritonavir's Inhibition of CYP3A4



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Caption: Ritonavir inhibits CYP3A4, preventing metabolism of other drugs.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of Ritonavir are proprietary to pharmaceutical manufacturers. However, general procedures can be inferred from the patent literature and scientific publications.

General Protocol for a Coupling Reaction in Ritonavir Synthesis

- **Reactant Preparation:** Dissolve the amine intermediate and the carboxylic acid intermediate in a suitable aprotic solvent (e.g., dichloromethane, dimethylformamide).
- **Coupling Agent Addition:** Add a peptide coupling agent (e.g., dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)) and an activating agent (e.g., hydroxybenzotriazole (HOBt)) to the reaction mixture.
- **Reaction:** Stir the mixture at room temperature for a specified period (typically several hours to overnight), monitoring the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

- **Work-up:** Upon completion, filter the reaction mixture to remove any precipitated by-products. Wash the organic layer with aqueous solutions (e.g., dilute acid, brine, and dilute base) to remove unreacted starting materials and reagents.
- **Purification:** Dry the organic layer over an anhydrous salt (e.g., Na_2SO_4), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
- **Characterization:** Confirm the structure of the purified product using spectroscopic methods such as ^1H NMR, ^{13}C NMR, and mass spectrometry.

Conclusion

ent-Ritonavir, as the enantiomer of Ritonavir, possesses a mirrored three-dimensional structure with inverted stereochemistry at all four chiral centers. While the chemical properties can be inferred from its parent compound, the biological activity and pharmacokinetic profile of **ent-Ritonavir** remain uncharacterized in publicly available literature. The synthesis of **ent-Ritonavir** would necessitate a stereocontrolled approach utilizing enantiomerically pure starting materials. The information provided herein on Ritonavir serves as a comprehensive technical foundation for researchers interested in the stereochemical aspects of this important antiretroviral agent and as a starting point for any investigation into its enantiomeric counterpart. Further research is required to elucidate the specific biological properties of **ent-Ritonavir**.

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